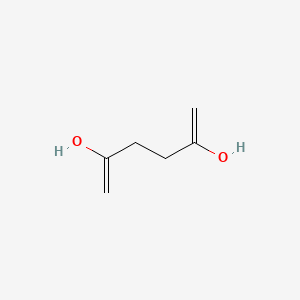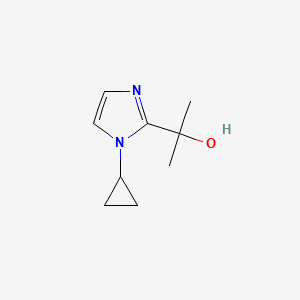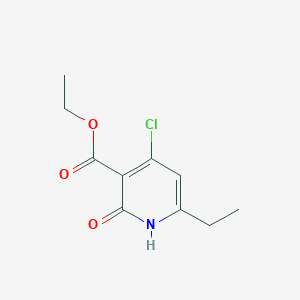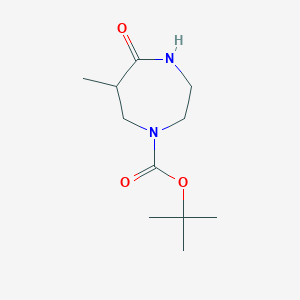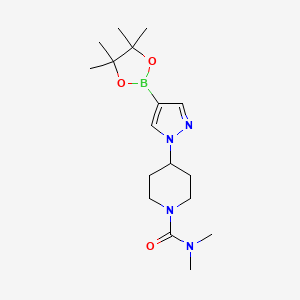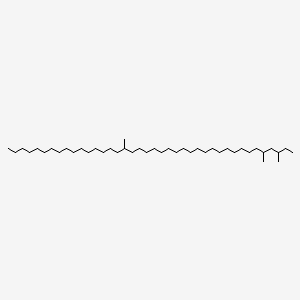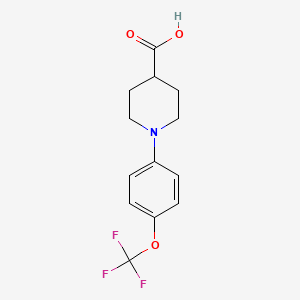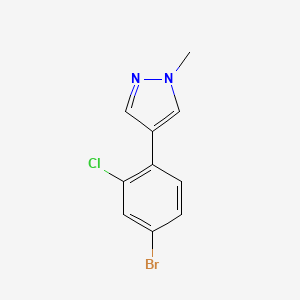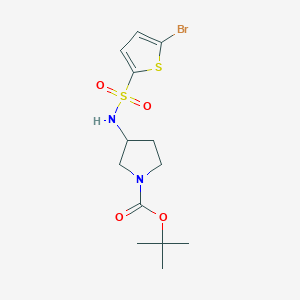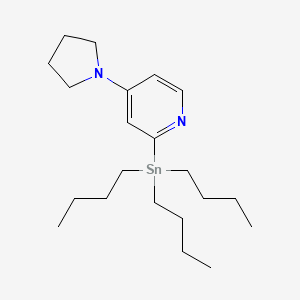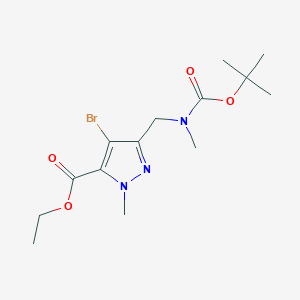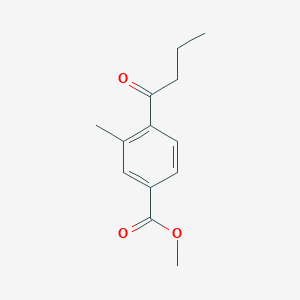
Methyl 4-butyryl-3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-butyryl-3-methylbenzoate: is an organic compound with the molecular formula C13H16O3 It is an ester derived from benzoic acid, characterized by a benzene ring substituted with a butyryl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-butyryl-3-methylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-butyryl-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow methods. For example, a continuous flow nitration process can be used, where 3-methyl-4-butyryl methyl benzoate is nitrated using a mixture of nitric acid and sulfuric acid. The reaction is conducted in a temperature-controlled pipeline reactor, followed by quenching, separation, and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-butyryl-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of nitro, halogen, or alkyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, bromine, or alkyl halides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of 4-butyryl-3-methylbenzoic acid.
Reduction: Formation of 4-butyryl-3-methylbenzyl alcohol.
Substitution: Formation of nitro, bromo, or alkyl-substituted derivatives.
Scientific Research Applications
Methyl 4-butyryl-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-butyryl-3-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The benzene ring and its substituents can participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Methyl benzoate: An ester with a simpler structure, lacking the butyryl and methyl substituents.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Propyl benzoate: Contains a propyl group in place of the methyl group in methyl benzoate.
Uniqueness: Methyl 4-butyryl-3-methylbenzoate is unique due to the presence of both butyryl and methyl groups on the benzene ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 4-butanoyl-3-methylbenzoate |
InChI |
InChI=1S/C13H16O3/c1-4-5-12(14)11-7-6-10(8-9(11)2)13(15)16-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
XURRHTJBALTEGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C=C1)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-6-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13971610.png)
